![molecular formula C12H12N2OS2 B2979161 2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 403835-99-4](/img/structure/B2979161.png)

2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

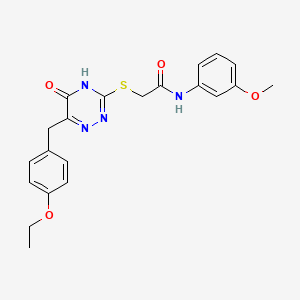

2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine and agriculture.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

A study by Baviskar, Khadabadi, and Deore (2013) focused on synthesizing new thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide. These compounds showed promising in vitro antibacterial and antifungal activity against various pathogens (Baviskar, Khadabadi, & Deore, 2013).

Antitumor and Antioxidant Activity

Shukla et al. (2012) reported on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which include a similar structure to the compound . These analogs were evaluated for their glutaminase inhibitory activity and demonstrated significant antitumor effects in both in vitro and mouse xenograft models (Shukla et al., 2012).

Crystal Structures and Molecular Interactions

The crystal structure studies of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, provide insights into the molecular interactions and folding conformations, which are essential for understanding their biological activity (Subasri et al., 2016).

Novel Coordination Complexes and Biological Studies

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, including compounds with structural similarities to the compound . These derivatives were used to form novel Co(II) and Cu(II) coordination complexes, which showed significant antioxidant activity in vitro (Chkirate et al., 2019).

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety, which are structurally related to 2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, were synthesized and evaluated for their anticonvulsant activity. Some of these compounds exhibited significant protective effects against induced convulsions (Farag et al., 2012).

Metabolic Studies

Research on the metabolism of similar acetamidothiazoles in rats revealed the formation of various metabolites, providing insight into the metabolic pathways and potential therapeutic applications of related compounds (Chatfield & Hunter, 1973).

Mécanisme D'action

Target of Action

Similar compounds with indole and benzimidazole moieties have been found to target key functional proteins in bacterial cell division , suggesting potential antibacterial activity.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

Similar compounds have been found to affect bacterial cell division , suggesting that this compound may also influence similar pathways.

Result of Action

Similar compounds have been found to have antimicrobial activity , suggesting that this compound may also have similar effects.

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-9-2-4-10(5-3-9)17-8-11(15)14-12-13-6-7-16-12/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNAXWAPNWTEGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2979080.png)

![(3-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2979081.png)

![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide](/img/structure/B2979083.png)

![{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B2979086.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2979093.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)